molecular formula C9H6N4O3 B13928816 7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine

7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine

Katalognummer: B13928816
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: PWABGHWBAXRPAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine is a synthetic organic compound belonging to the benzoxadiazole family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the prop-2-ynyl substituent in its structure suggests potential reactivity and utility in different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-nitroaniline and carbonyl compounds.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position.

    Attachment of the Prop-2-ynyl Group: This step may involve alkylation reactions using prop-2-ynyl halides or similar reagents under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines or other derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Reduction: Formation of 7-amino-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine.

    Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Investigation as a potential therapeutic agent or diagnostic tool.

    Industry: Use in the development of materials with specific properties, such as dyes or sensors.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, if used as a fluorescent probe, the compound’s mechanism would involve the absorption and emission of light at specific wavelengths. If investigated as a therapeutic agent, the mechanism might involve interaction with specific molecular targets or pathways in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-nitro-2,1,3-benzoxadiazole: Lacks the prop-2-ynyl group but shares the benzoxadiazole core.

    N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine: Lacks the nitro group but has the prop-2-ynyl substituent.

Uniqueness

The presence of both the nitro group and the prop-2-ynyl group in 7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine may confer unique reactivity and properties compared to similar compounds. This dual functionality can make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Eigenschaften

Molekularformel

C9H6N4O3

Molekulargewicht

218.17 g/mol

IUPAC-Name

4-nitro-N-prop-2-ynyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C9H6N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h1,3-4,10H,5H2

InChI-Schlüssel

PWABGHWBAXRPAK-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.